1H-Indole-5,6-diyl bis(ethylcarbamate)
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Overview
Description
1H-Indole-5,6-diyl bis(ethylcarbamate) is a synthetic compound derived from the indole family, which is known for its significant role in various biological and chemical processes. Indole derivatives are prevalent in natural products and pharmaceuticals, making them crucial in medicinal chemistry .
Preparation Methods
The synthesis of 1H-Indole-5,6-diyl bis(ethylcarbamate) typically involves the reaction of indole derivatives with ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The process requires precise temperature control to ensure the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to maintain consistency and purity. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs .
Chemical Reactions Analysis
1H-Indole-5,6-diyl bis(ethylcarbamate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carbonyl compounds, while reduction produces amines .
Scientific Research Applications
1H-Indole-5,6-diyl bis(ethylcarbamate) has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It finds applications in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-5,6-diyl bis(ethylcarbamate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering enzyme activity. This interaction can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
1H-Indole-5,6-diyl bis(ethylcarbamate) can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Known for its role as a precursor in synthesizing biologically active molecules.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
5-Fluoro-1H-indole-2-carboxylate: Explored for its antiviral properties.
The uniqueness of 1H-Indole-5,6-diyl bis(ethylcarbamate) lies in its specific structure, which allows it to participate in unique chemical reactions and exhibit distinct biological activities .
Properties
Molecular Formula |
C14H17N3O4 |
---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
[6-(ethylcarbamoyloxy)-1H-indol-5-yl] N-ethylcarbamate |
InChI |
InChI=1S/C14H17N3O4/c1-3-15-13(18)20-11-7-9-5-6-17-10(9)8-12(11)21-14(19)16-4-2/h5-8,17H,3-4H2,1-2H3,(H,15,18)(H,16,19) |
InChI Key |
UOTDRNZOKQOEFY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)OC1=C(C=C2C(=C1)C=CN2)OC(=O)NCC |
Origin of Product |
United States |
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